molecular formula C8H6BrN3O B3039978 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 1429309-37-4

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B3039978
CAS No.: 1429309-37-4
M. Wt: 240.06 g/mol
InChI Key: VMVMXERNKIUWLY-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a pyrrolo[2,3-b]pyridine core, and a carboxamide group at the 3rd position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves a multi-step processFor example, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be synthesized through a one-step substitution reaction . The structure of the compound can be confirmed using techniques such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5th position, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By targeting FGFRs, the compound can interfere with the signaling pathways that promote tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVMXERNKIUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244027
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-37-4
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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